8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 313954-56-2
VCID: VC11981751
InChI: InChI=1S/C19H14N2O3S/c1-23-16-9-5-6-12-10-14(18(22)24-17(12)16)15-11-25-19(21-15)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4
Molecular Formula: C19H14N2O3S
Molecular Weight: 350.4 g/mol

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one

CAS No.: 313954-56-2

Cat. No.: VC11981751

Molecular Formula: C19H14N2O3S

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one - 313954-56-2

Specification

CAS No. 313954-56-2
Molecular Formula C19H14N2O3S
Molecular Weight 350.4 g/mol
IUPAC Name 3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one
Standard InChI InChI=1S/C19H14N2O3S/c1-23-16-9-5-6-12-10-14(18(22)24-17(12)16)15-11-25-19(21-15)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)
Standard InChI Key DBWYUAIQGKFSNN-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4
Canonical SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one, reflects its bifunctional structure: a coumarin scaffold (2H-chromen-2-one) substituted with methoxy at position 8 and a 2-phenylaminothiazole group at position 3. Key identifiers include:

PropertyValue
Molecular FormulaC19H14N2O3S\text{C}_{19}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight350.4 g/mol
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4
InChIKeyDBWYUAIQGKFSNN-UHFFFAOYSA-N
PubChem CID3420371

The coumarin nucleus contributes to planar aromaticity and electron-rich regions, while the thiazole ring introduces nitrogen and sulfur heteroatoms, enhancing binding diversity .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry confirm its structure. 1H^1\text{H}-NMR spectra exhibit signals for methoxy protons (~3.8 ppm), coumarin carbonyls (~160 ppm in 13C^{13}\text{C}-NMR), and aromatic protons from the phenylamino group . High-resolution mass spectra show a molecular ion peak at m/z 350.4, consistent with the molecular formula .

Synthesis and Optimization Strategies

Conventional Multi-Step Synthesis

The primary route involves three stages :

  • Coumarin Formation: 2-Hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst, yielding 3-acetyl-8-methoxy-2H-chromen-2-one.

  • α-Bromination: Treatment with CuBr₂ introduces a bromine atom at the acetyl group’s α-position.

  • Thiazole Cyclization: Reaction with thiourea forms the 2-aminothiazole ring, producing the intermediate 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one. Final coupling with substituted acid chlorides yields the target compound.

Reaction Scheme:

2-Hydroxy-3-methoxybenzaldehydePiperidineEthyl acetoacetate3-Acetyl coumarinCuBr2α-Brominated intermediateThioureaThiazole scaffold\text{2-Hydroxy-3-methoxybenzaldehyde} \xrightarrow[\text{Piperidine}]{\text{Ethyl acetoacetate}} \text{3-Acetyl coumarin} \xrightarrow{\text{CuBr}_2} \text{α-Brominated intermediate} \xrightarrow{\text{Thiourea}} \text{Thiazole scaffold}

Solvent-Free and Green Approaches

Recent advancements emphasize eco-friendly synthesis. Grinding methods using minimal solvents achieve cyclization efficiencies >85%, reducing waste and energy consumption . For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one reacts with cyanothioacetamide under mechanical grinding to form thiazole intermediates, which are further functionalized .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against bacterial and fungal pathogens reveal broad-spectrum activity :

PathogenMIC (µg/mL)Reference Compound
Staphylococcus aureus12.5Ciprofloxacin (6.25)
Escherichia coli25.0Ciprofloxacin (3.12)
Candida albicans50.0Ketoconazole (25.0)

The thiazole moiety disrupts microbial cell membrane integrity, while the coumarin component inhibits DNA gyrase .

Antifungal Activity

Notably, derivatives show superior activity against Saccharomyces cerevisiae (MIC = 6.25 µg/mL) versus ketoconazole (MIC = 12.5 µg/mL) . The phenylamino group enhances lipophilicity, facilitating fungal cell wall penetration .

Comparative Analysis with Related Compounds

Structural Analogues

  • 3-(2-Aminothiazol-4-yl)coumarins: Lacking the phenylamino group, these show reduced antimicrobial potency (MICs 2–4× higher), underscoring the role of aromatic substituents .

  • 6-Propyl-2H-chromen-2-one: Exhibits antiparasitic activity (IC₅₀ = 3.2 µM against Leishmania), but limited antibacterial effects .

Pharmacokinetic Profiles

LogP calculations for 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (LogP = 2.9) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, hydroxylated coumarins (LogP < 2.0) suffer from poor bioavailability .

Therapeutic Applications and Future Directions

Antimicrobial Drug Development

The compound’s dual inhibition of bacterial enzymes and membranes supports its development as a multi-target antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiparasitic Agents

Structural similarities to antiparasitic coumarins (e.g., 6-propyl derivatives) suggest potential repurposing for leishmaniasis or Chagas disease .

Synthetic Challenges and Innovations

Current limitations include moderate yields (~60%) in bromination steps . Future work may explore enzymatic catalysis or flow chemistry to improve efficiency .

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